

In-Depth Technical Guide to m-PEG37-acid: Physical Properties and Experimental Characterization

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Compound of Interest		
Compound Name:	m-PEG37-acid	
Cat. No.:	B8006584	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG37-acid, also known as methoxy-poly(ethylene glycol)-acid, is a high molecular weight, monodisperse or polydisperse PEG derivative that plays a crucial role in modern drug delivery and bioconjugation. Its structure features a terminal methoxy group, which renders it inert and prevents crosslinking, and a terminal carboxylic acid group, which provides a reactive handle for covalent attachment to amine-containing molecules such as proteins, peptides, and nanoparticles. The long, hydrophilic polyethylene glycol chain imparts several desirable properties to conjugated molecules, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1][2] This technical guide provides a comprehensive overview of the physical properties of **m-PEG37-acid**, along with detailed experimental protocols for its characterization, to support its effective application in research and drug development.

Core Physical and Chemical Properties

The physical properties of **m-PEG37-acid** are summarized in the table below. These values are compiled from various commercial suppliers and literature sources. It is important to note that some properties, particularly the physical form, may vary depending on the polydispersity of the specific batch.



Property	Value	References
Chemical Formula	C76H152O39	[3][4][5]
Molecular Weight	Approximately 1690.00 g/mol	
Appearance	White to off-white solid or viscous liquid. The physical form is dependent on the molecular weight distribution.	
Purity	Typically >95% (as determined by HPLC)	
Solubility	Soluble in water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), and other common organic solvents. Insoluble in diethyl ether.	
Storage Conditions	Recommended storage at -20°C in a dry, dark environment under an inert atmosphere (e.g., Nitrogen or Argon).	

Note on CAS Numbers: Multiple CAS numbers may be associated with **m-PEG37-acid**, including 117786-94-4 and 2924199-92-6. This can be due to variations in the degree of polymerization or supplier-specific registration. Researchers should always refer to the documentation provided with their specific product.

Experimental Protocols for Characterization

Accurate characterization of **m-PEG37-acid** is essential to ensure its quality and performance in downstream applications. The following sections detail the standard experimental methodologies for determining its key physical and chemical properties.



Purity and Molecular Weight Distribution: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and molecular weight distribution of PEGylated compounds. For high molecular weight PEGs like **m-PEG37-acid**, Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed.

- a) Size-Exclusion Chromatography (SEC)
- Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules
 elute earlier than smaller molecules. This method is particularly useful for determining the
 molecular weight distribution and detecting the presence of aggregates or lower molecular
 weight impurities.
- Instrumentation:
 - HPLC system with a pump, autosampler, and column oven.
 - SEC column suitable for the analysis of polymers in the range of 1-5 kDa (e.g., Shodex KW-802.5).
 - Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often preferred as PEGs lack a strong UV chromophore.
- Mobile Phase: A typical mobile phase is an aqueous buffer, such as 10 mM phosphatebuffered saline (PBS) or 10 mM ammonium acetate, pH 6.7.
- Procedure:
 - Prepare a standard solution of m-PEG37-acid of known concentration (e.g., 1-5 mg/mL) in the mobile phase.
 - Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
 - Inject the sample and monitor the elution profile.



- The purity is determined by the relative area of the main peak. The molecular weight distribution can be estimated by creating a calibration curve with PEG standards of known molecular weights.
- b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Principle: RP-HPLC separates molecules based on their hydrophobicity. While less common
 for determining the molecular weight of large PEGs, it is effective for assessing purity and
 separating PEGylated species from unreacted starting materials or by-products.
- Instrumentation:
 - HPLC system as described for SEC.
 - C8 or C18 reversed-phase column.
 - Detector: RID, ELSD, or Mass Spectrometry (MS).
- Mobile Phase: A gradient of water and a more non-polar organic solvent, such as acetonitrile
 or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.
- Procedure:
 - Dissolve the **m-PEG37-acid** sample in the initial mobile phase composition.
 - Equilibrate the column with the starting mobile phase.
 - Inject the sample and apply a linear gradient to increase the proportion of the organic solvent.
 - Purity is assessed by the peak area percentage of the main component.

Structural Confirmation and Molecular Weight: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of **m-PEG37-acid** and estimating its average molecular weight.



- Principle: ¹H NMR provides information about the chemical environment of hydrogen atoms
 in a molecule. By integrating the signals corresponding to the terminal methoxy group and
 the repeating ethylene glycol units, the degree of polymerization and thus the molecular
 weight can be calculated.
- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
 - NMR tubes.
 - Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
- Procedure:
 - Dissolve a small amount of m-PEG37-acid in the deuterated solvent.
 - Acquire the ¹H NMR spectrum.
 - Spectral Interpretation:
 - A singlet peak around 3.38 ppm corresponds to the methyl protons of the terminal methoxy group (-OCH₃).
 - A large, broad signal centered around 3.64 ppm is characteristic of the methylene protons of the repeating ethylene glycol units (-OCH₂CH₂O-).
 - Signals corresponding to the methylene groups adjacent to the carboxylic acid will appear at a slightly different chemical shift.
 - Molecular Weight Calculation: The number of repeating ethylene glycol units (n) can be determined by comparing the integral of the repeating unit protons to the integral of the terminal methoxy protons.

Thermal Properties: Differential Scanning Calorimetry (DSC)



DSC is used to measure the thermal transitions of a polymer, such as the melting temperature (Tm) and the glass transition temperature (Tg).

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are observed as peaks in the DSC thermogram.
- Instrumentation:
 - Differential Scanning Calorimeter.
 - Aluminum or hermetic pans.
- Procedure:
 - Accurately weigh a small amount of the m-PEG37-acid sample (typically 5-10 mg) into a DSC pan and seal it.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., -20 °C to 100 °C).
 - The melting temperature is typically determined as the peak temperature of the melting endotherm.

Solubility Assessment

While general solubility is known, quantitative determination can be important for formulation development.

- Principle: A known amount of solvent is incrementally added to a known amount of solute at a constant temperature until the solute is completely dissolved.
- Procedure (Qualitative):
 - Place a small, known amount of m-PEG37-acid into a vial.



- Add a measured volume of the solvent of interest.
- Agitate the mixture (e.g., vortex or stir) at a controlled temperature.
- Visually inspect for complete dissolution.
- Procedure (Quantitative):
 - Prepare a saturated solution of m-PEG37-acid in the solvent of interest at a specific temperature by adding an excess of the PEG acid and allowing it to equilibrate with stirring for an extended period.
 - Carefully separate the undissolved solid (e.g., by centrifugation or filtration).
 - Take a known volume of the supernatant and remove the solvent (e.g., by evaporation under vacuum).
 - Weigh the remaining residue to determine the concentration of the dissolved m-PEG37acid.

Safety, Handling, and Storage

m-PEG37-acid, like many PEG derivatives, is hygroscopic and sensitive to light and oxidation. Proper handling and storage are crucial to maintain its integrity.

- Handling:
 - Work in a dry environment, such as a glove box or a room with controlled low humidity, to the extent possible.
 - Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
 - Minimize the time the container is open.
 - After use, flush the container with an inert gas like nitrogen or argon before resealing.
- Storage:



- Store in a tightly sealed container in a freezer at -20°C for long-term storage.
- Protect from light.
- For frequently used material, consider aliquoting into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.

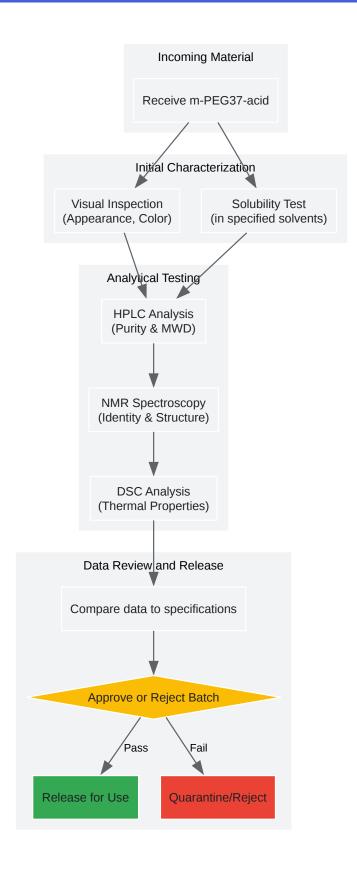
Application in PROTAC Development

m-PEG37-acid is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG linker connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex and subsequent target protein degradation. The terminal carboxylic acid of **m-PEG37-acid** can be readily activated (e.g., with EDC/NHS) to form a stable amide bond with an amine-functionalized ligand.

Visualizing Experimental Workflows

General Workflow for Quality Control of m-PEG37-acid



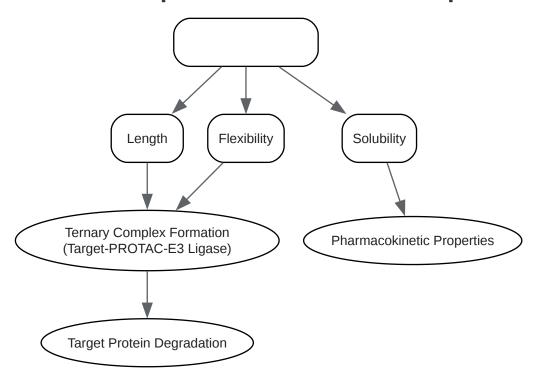


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Caption: A typical quality control workflow for m-PEG37-acid.



Logical Relationship of PROTAC Linker Properties



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Caption: Key properties of a PROTAC linker influencing its function.

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